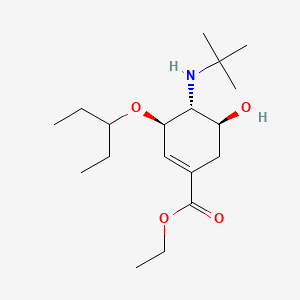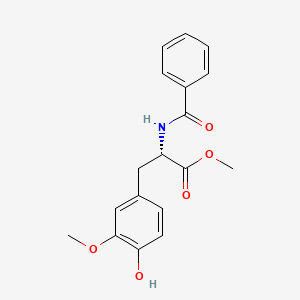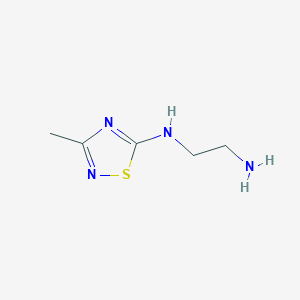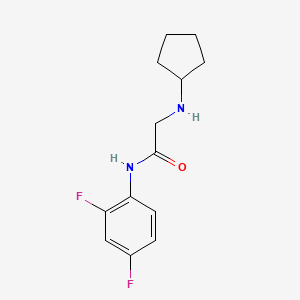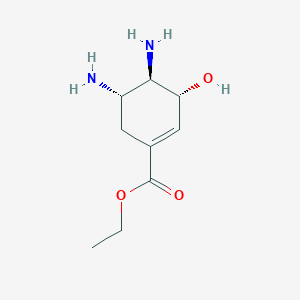
N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with cyclopropyl and hydroxyethyl groups, as well as two fluorine atoms at the 2 and 5 positions on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the cyclopropyl-2-hydroxyethylamine intermediate: This step involves the reaction of cyclopropylcarbinol with an appropriate amine under controlled conditions.
Coupling with 2,5-difluorobenzoyl chloride: The intermediate is then reacted with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide: This compound is similar in structure but has a trifluoromethyl group instead of difluorobenzamide.
N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide: This compound features a cyclopropanesulfonamide group instead of the benzamide core.
Uniqueness
N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide is unique due to the presence of both cyclopropyl and hydroxyethyl groups, as well as the difluorobenzamide core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H13F2NO2 |
|---|---|
Peso molecular |
241.23 g/mol |
Nombre IUPAC |
N-(2-cyclopropyl-2-hydroxyethyl)-2,5-difluorobenzamide |
InChI |
InChI=1S/C12H13F2NO2/c13-8-3-4-10(14)9(5-8)12(17)15-6-11(16)7-1-2-7/h3-5,7,11,16H,1-2,6H2,(H,15,17) |
Clave InChI |
NXNKKOFMOLKQLM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(CNC(=O)C2=C(C=CC(=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
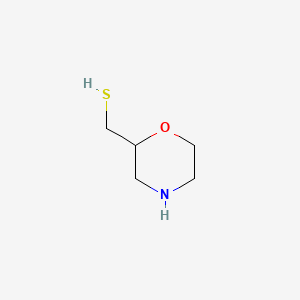


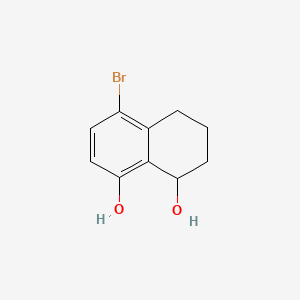
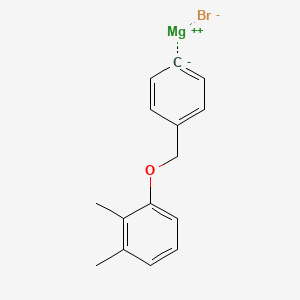
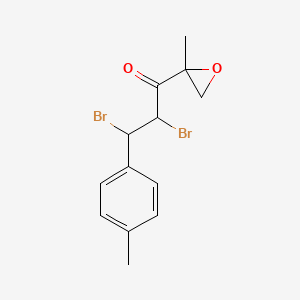
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
